Mass Spectrometry Signature: Distinct M+2 Shift for Unambiguous Analyte Differentiation
Fmoc-Gly-OH-13C2 exhibits a precise mass shift of M+2 compared to the unlabeled Fmoc-Gly-OH, which has a nominal mass of 297 Da (monoisotopic) . This is in contrast to the M+1 shift provided by single 13C-labeled analogs (e.g., Fmoc-Gly-OH-1-13C) and the M+3 shift provided by the dual 13C,15N-labeled analog (Fmoc-Gly-OH-13C2,15N) . The M+2 shift allows for a clean separation from the natural isotopic distribution of the unlabeled peptide, minimizing interference and enabling precise quantitation in MS1-based workflows such as SILAC or in targeted MS/MS assays .
| Evidence Dimension | Mass Shift (Relative to Unlabeled Fmoc-Gly-OH) |
|---|---|
| Target Compound Data | M+2 |
| Comparator Or Baseline | Fmoc-Gly-OH (unlabeled): M+0; Fmoc-Gly-OH-1-13C: M+1; Fmoc-Gly-OH-13C2,15N: M+3 |
| Quantified Difference | +2 Da shift for target compound vs. +1 Da and +3 Da for comparators |
| Conditions | Mass Spectrometry (MS) analysis; nominal mass calculation based on elemental composition |
Why This Matters
The M+2 shift provides a distinct and well-separated signal for the internal standard in MS quantitation, reducing the risk of isotopic overlap with the analyte's natural abundance envelope, which is critical for achieving high accuracy and precision in quantitative proteomics experiments.
